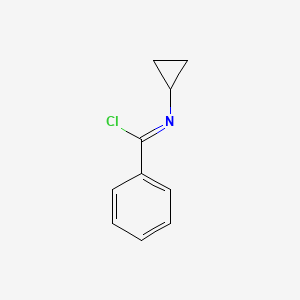

N-cyclopropylbenzenecarboximidoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropylbenzenecarboximidoyl chloride”, also known as CBCl, is a chemical compound with the molecular formula C10H10ClN . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular formula of “N-cyclopropylbenzenecarboximidoyl chloride” is C10H10ClN . The molecular weight is 179.65 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis

“N-cyclopropylbenzenecarboximidoyl chloride” has a molecular weight of 179.65 . It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropylbenzenecarbonimidoyl chloride, also known as N-cyclopropylbenzenecarboximidoyl chloride, focusing on six unique applications:

Synthesis of Heterocyclic Compounds

N-cyclopropylbenzenecarbonimidoyl chloride is frequently used in the synthesis of heterocyclic compounds. Its reactive nature allows it to participate in various cyclization reactions, forming complex heterocyclic structures that are valuable in medicinal chemistry and materials science .

Development of Pharmaceuticals

This compound serves as an intermediate in the development of pharmaceuticals. Its ability to form stable imidoyl chloride intermediates makes it useful in the synthesis of active pharmaceutical ingredients (APIs). Researchers leverage its reactivity to introduce cyclopropyl groups into drug molecules, enhancing their pharmacokinetic properties .

Catalysis in Organic Reactions

N-cyclopropylbenzenecarbonimidoyl chloride is utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. This catalytic role is crucial in the efficient synthesis of complex organic molecules .

Material Science Applications

In material science, this compound is used to create novel polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the thermal stability and mechanical strength of the resulting materials, making them suitable for advanced engineering applications .

Agricultural Chemistry

N-cyclopropylbenzenecarbonimidoyl chloride is also applied in agricultural chemistry for the synthesis of agrochemicals. It is used to develop herbicides and pesticides that are more effective and environmentally friendly. The compound’s reactivity allows for the introduction of functional groups that improve the efficacy and selectivity of these agrochemicals .

Biochemical Research

In biochemical research, this compound is employed as a reagent for modifying biomolecules. It can be used to introduce cyclopropyl groups into peptides and proteins, which can help in studying protein-protein interactions and enzyme mechanisms. This application is particularly valuable in the field of proteomics .

Future Directions

properties

IUPAC Name |

N-cyclopropylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-10(12-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCGNGCWMJFDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylbenzenecarboximidoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

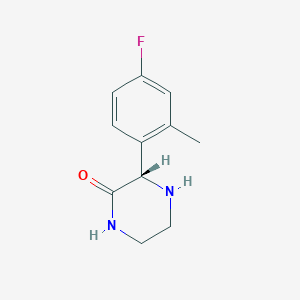

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2616507.png)

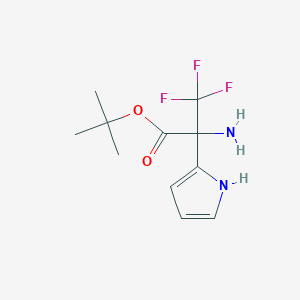

![Tert-butyl N-[1-(2-fluorosulfonyloxyphenyl)propyl]carbamate](/img/structure/B2616518.png)

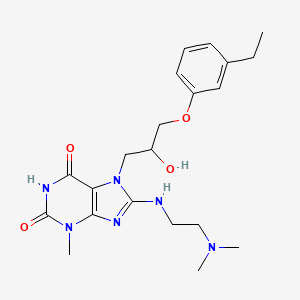

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)

![Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2616525.png)

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)